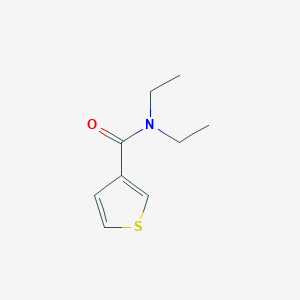

N,N-diethylthiophene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZZYONMSPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464328 | |

| Record name | N,N-diethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73540-75-7 | |

| Record name | N,N-diethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-diethylthiophene-3-carboxamide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethylthiophene-3-carboxamide

Authored by: A Senior Application Scientist

The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer properties.[1][2] Accurate and thorough spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide will delve into the three primary spectroscopic techniques used for the elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

For each technique, we will explore the theoretical basis for the expected spectral features of this compound, provide a detailed experimental protocol for data acquisition, and interpret the predicted data in the context of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships.

Predicted ¹H and ¹³C NMR Data

While direct experimental spectra for this compound are not publicly documented, we can predict the chemical shifts and coupling patterns based on the known effects of the thiophene ring and the diethylamide group. The predictions are informed by data from analogous structures and established NMR chemical shift tables.[3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Thiophene) | ~7.8 - 8.0 | dd | 1H | - |

| H-4 (Thiophene) | ~7.2 - 7.4 | dd | 1H | - |

| H-5 (Thiophene) | ~7.4 - 7.6 | dd | 1H | - |

| -CH₂- (Ethyl) | ~3.4 - 3.6 | q | 4H | ~42 - 44 |

| -CH₃ (Ethyl) | ~1.1 - 1.3 | t | 6H | ~13 - 15 |

| C-2 (Thiophene) | - | - | - | ~128 - 130 |

| C-3 (Thiophene) | - | - | - | ~135 - 137 |

| C-4 (Thiophene) | - | - | - | ~125 - 127 |

| C-5 (Thiophene) | - | - | - | ~126 - 128 |

| C=O (Amide) | - | - | - | ~165 - 167 |

Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, q = quartet, t = triplet.

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region of the spectrum is expected to show three distinct signals for the thiophene protons. H-2 will likely be the most downfield due to its proximity to the electron-withdrawing carboxamide group and the sulfur atom. The protons of the two ethyl groups on the amide nitrogen are chemically equivalent. The methylene (-CH₂-) protons will appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons, which in turn will appear as a triplet. The integration values (1H, 1H, 1H, 4H, 6H) are crucial for confirming the number of protons in each environment. Due to restricted rotation around the amide C-N bond, it is possible to observe broadening or even two distinct sets of signals for the ethyl groups, especially at lower temperatures.[4]

-

¹³C NMR: The spectrum will show five distinct signals. The amide carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165-167 ppm.[3] The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (120-140 ppm). The two methylene carbons of the ethyl groups will appear as a single peak, as will the two methyl carbons, which will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of a small molecule like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Visualization of NMR Structural Correlations

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the amide and thiophene moieties.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide C=O Stretch | ~1630 - 1660 | Strong |

| Aromatic C-H Stretch | ~3100 - 3120 | Medium |

| Aliphatic C-H Stretch | ~2850 - 2970 | Medium-Strong |

| Thiophene Ring C=C Stretch | ~1500 - 1550 | Medium |

| Amide C-N Stretch | ~1250 - 1350 | Medium |

| C-S Stretch (in ring) | ~650 - 850 | Weak-Medium |

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum will be the strong absorption band for the amide carbonyl (C=O) stretch, expected around 1630-1660 cm⁻¹.[6] Its position can provide information about conjugation and hydrogen bonding. The C-H stretching region will show sharp peaks just above 3000 cm⁻¹ for the thiophene protons and stronger, broader peaks just below 3000 cm⁻¹ for the ethyl groups. The presence of bands in the 1500-1550 cm⁻¹ region is characteristic of the thiophene ring's C=C stretching vibrations.[7] The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign definitively but is expected in the fingerprint region.[7]

Experimental Protocol for IR Data Acquisition

For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Visualization of IR Functional Groups

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. Fragmentation patterns also provide valuable structural information.

Predicted Mass Spectrum Data

For this compound (C₉H₁₃NOS), the following data is expected from a high-resolution mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI).[8][9]

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 | Molecular ion (protonated) |

| [M+Na]⁺ | C₉H₁₃NNaOS⁺ | 206.0610 | Sodium adduct |

| C₈H₁₂NO⁺ | C₈H₁₂NO⁺ | 138.0913 | Fragment: Loss of HSC₂H |

| C₅H₃OS⁺ | C₅H₃OS⁺ | 111.9903 | Fragment: Thiophene-3-carbonyl cation |

Interpretation of Mass Spectrum

-

Molecular Ion: The most critical piece of information is the molecular ion peak. In positive-ion ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 184.0791. The high-resolution measurement of this peak can confirm the elemental composition as C₉H₁₃NOS. The presence of a sulfur atom will also result in a characteristic isotopic pattern, with a smaller peak at [M+2+H]⁺ that is approximately 4.4% of the intensity of the [M+H]⁺ peak.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group. A significant fragment ion could be the thiophene-3-carbonyl cation at m/z 111. Another possible fragmentation is the McLafferty rearrangement if the conditions are right, or cleavage of the amide C-N bond.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive-ion mode analysis.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive-ion mode over a relevant m/z range (e.g., 50-500).

-

Ensure the instrument is properly calibrated to allow for accurate mass measurements (typically within 5 ppm).

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak and any other adducts or fragments.

-

Use the instrument's software to calculate the elemental composition from the exact mass of the molecular ion.

-

Visualization of Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive data based on sound chemical principles with detailed, field-proven experimental protocols, researchers can confidently identify and verify the structure and purity of this compound. The provided tables, interpretations, and visualizations serve as a practical reference for laboratory work, facilitating the seamless integration of this molecule into drug discovery and materials science workflows. Adherence to these rigorous characterization standards is paramount for ensuring the validity and reproducibility of scientific research.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

- Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry.

-

This compound | C9H13NOS | CID 11389776. PubChem. Available at: [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (PMC). Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450. PubChem. Available at: [Link]

-

Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

13C | THF-d8 | NMR Chemical Shifts. NMRS.io. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

-

Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available at: [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate. Available at: [Link]

-

A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. National Institutes of Health (PMC). Available at: [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

-

N-[2-(dimethylamino)ethyl]-1-benzothiophene-3-carboxamide. PubChem. Available at: [Link]

-

1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. ResearchGate. Available at: [Link]

-

Thiophene. NIST WebBook. Available at: [Link]

-

Thiophene-3-carboxylic acid, 4,5-dimethyl-2-(1-naphthaloylamino)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N,N-diethylthiophene-3-carboxamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-diethylthiophene-3-carboxamide

Abstract

This compound is a substituted heterocyclic amide belonging to the thiophene carboxamide class of compounds. This molecular scaffold is of significant interest to the scientific and drug development community due to its prevalence in a wide array of pharmacologically active agents. Thiophene derivatives have demonstrated versatile biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the core , its synthesis, spectroscopic characterization, and its context within the broader field of medicinal chemistry.

Molecular Identity and Structure

This compound is characterized by a central thiophene ring substituted at the 3-position with a carboxamide group, which is further N,N-disubstituted with two ethyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 73540-75-7 | [3] |

| Molecular Formula | C₉H₁₃NOS | [3] |

| SMILES | CCN(CC)C(=O)C1=CSC=C1 | [3] |

| InChIKey | DMGZZYONMSPHOF-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data below are based on computational models, providing a reliable estimate in the absence of extensive experimental reports.

Table 2: Computed Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 183.27 g/mol | [3] |

| Exact Mass | 183.07178521 Da | [3] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 |[3] |

Synthesis and Reactivity

Synthetic Approach: Amide Coupling

The most direct and widely employed method for the synthesis of N,N-disubstituted carboxamides is the coupling of a carboxylic acid with a secondary amine. This method offers high yields and operational simplicity. The reaction is typically mediated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which activates the carboxylic acid for nucleophilic attack by the amine.

Causality: The use of a coupling agent like EDC is preferred in modern organic synthesis over converting the carboxylic acid to a more reactive acyl chloride. This "one-pot" procedure avoids the use of harsh reagents like thionyl chloride, proceeds under mild conditions, and generates a water-soluble urea byproduct that is easily removed during aqueous workup, simplifying product purification.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for amide synthesis.[1][4]

-

Reagent Preparation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add N,N-diethylamine (1.2 eq).

-

Activation: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.3 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Chemical Reactivity

The this compound molecule possesses two primary sites of reactivity: the thiophene ring and the amide functional group.

-

Thiophene Ring: The sulfur-containing aromatic ring is susceptible to electrophilic aromatic substitution. The precise position of substitution is directed by the electron-withdrawing nature of the carboxamide group.

-

Amide Bond: The amide linkage is chemically robust but can undergo hydrolysis to the parent carboxylic acid and diethylamine under strong acidic or basic conditions, typically requiring elevated temperatures.

Spectroscopic Characterization

Spectroscopic analysis is a cornerstone of chemical research, providing definitive proof of a molecule's identity and purity. While specific spectra for this compound are not available in the search results, its characteristic spectral features can be reliably predicted based on its structure.[5]

Table 3: Predicted Spectroscopic Data for Structural Verification

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Thiophene Protons | δ 7.0 - 8.0 ppm | Protons attached to the aromatic thiophene ring appear in the characteristic downfield region. |

| -N-CH₂ -CH₃ (quartet) | δ ~3.4 ppm | The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. | |

| -N-CH₂-CH₃ (triplet) | δ ~1.2 ppm | The terminal methyl protons are split into a triplet by the adjacent methylene group. | |

| ¹³C NMR | Amide Carbonyl (C =O) | δ ~165 ppm | The carbonyl carbon of an amide typically resonates in this region. |

| Thiophene Carbons | δ 120 - 140 ppm | Aromatic carbons of the thiophene ring. | |

| -N-CH₂ -CH₃ | δ ~42 ppm | Methylene carbon adjacent to the nitrogen. | |

| -N-CH₂-CH₃ | δ ~14 ppm | Terminal methyl carbon. | |

| IR Spectroscopy | Amide C=O Stretch | ~1640 cm⁻¹ | A strong, characteristic absorption for a tertiary amide carbonyl group.[6] |

| Thiophene C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-N Stretch | ~1200-1300 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond. |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 183 | Corresponds to the molecular weight of the compound (C₉H₁₃NOS). |

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively documented in the provided literature, the thiophene carboxamide scaffold is a highly privileged structure in medicinal chemistry.[1] Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, establishing a strong rationale for investigating new analogs like the title compound.

-

Anticancer Activity: The thiophene carboxamide core is central to the design of potent anticancer agents. Derivatives have been identified as inhibitors of key oncogenic targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[7] Other analogs function as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8] Further studies have shown activity via EGFR kinase inhibition and the induction of cellular apoptosis.[1][9]

-

Antimicrobial Properties: Certain substituted thiophene-3-carboxamide derivatives have been reported to possess significant antibacterial and antifungal activities, highlighting the scaffold's potential in developing new anti-infective agents.[2]

The established and versatile bioactivity of this chemical class makes this compound and related structures valuable compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a well-defined chemical entity whose properties can be understood through a combination of computational data and established chemical principles. Its synthesis is readily achievable through standard amide coupling protocols, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. Situated within the pharmacologically significant family of thiophene carboxamides, this compound represents a valuable building block for researchers and drug development professionals exploring new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and further investigation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. Thiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Cheméo. Thiophene-2-carboxamide, N,N-diethyl- - Chemical & Physical Properties. [Link]

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

-

Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

- Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

ResearchGate. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]

-

PubChem. N-[3-(dimethylamino)phenyl]thiophene-2-carboxamide. National Center for Biotechnology Information. [Link]

-

Yang, L., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Farkas, B., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]

-

Bonvallet, P.A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H13NOS | CID 11389776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-diethylthiophene-3-carboxamide (CAS: 73540-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylthiophene-3-carboxamide is a member of the thiophene carboxamide family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The thiophene ring is a versatile scaffold, and its derivatives have been explored for a wide range of pharmacological activities.[1] While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader family of thiophene carboxamides has shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers interested in exploring its potential in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 73540-75-7 | [4][5] |

| Molecular Formula | C9H13NOS | [4] |

| Molecular Weight | 183.27 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Appearance | Liquid | |

| Boiling Point | 296 °C at 760 mmHg | [4] |

| Density | 1.096 g/cm³ | [4] |

| InChI Key | DMGZZYONMSPHOF-UHFFFAOYSA-N | |

| SMILES | CCN(CC)C(=O)C1=CSC=C1 | [5] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of diethylamine with thiophene-3-carbonyl chloride.[6] This is a standard method for amide bond formation and is generally high-yielding.

Experimental Protocol

Materials:

-

Thiophene-3-carbonyl chloride

-

Diethylamine

-

Dichloromethane (DCM)

-

Saturated sodium chloride (NaCl) aqueous solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round bottom flask, add 60 mL of diethylamine and cool the flask in an ice bath.[6]

-

Dissolve thiophene-3-carbonyl chloride in 10 mL of dichloromethane.[6]

-

Slowly add the thiophene-3-carbonyl chloride solution dropwise to the cooled diethylamine with constant stirring.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[6]

-

Transfer the reaction mixture to a separatory funnel and perform an extraction with dichloromethane and a saturated NaCl aqueous solution to separate the organic phase.[6]

-

Collect the organic layer and dry it over anhydrous Na2SO4.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The expected product is a dark yellow liquid.[6]

-

Further purification can be achieved through column chromatography if necessary.

This procedure is reported to yield N,N-diethyl-3-thiophenecarboxamide in 58% yield.[6]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the ethyl groups of the diethylamide moiety. The thiophene protons will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The ethyl groups will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the carbons of the thiophene ring, and the carbons of the ethyl groups. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions will include C-H stretching from the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Potential Biological Activity and Research Applications

Although the biological activity of this compound has not been specifically reported, the thiophene carboxamide scaffold is a common feature in many biologically active molecules.[2][3] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Anticancer Potential

Several studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a series of novel thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.[7] Other derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2] The mechanism of action for some of these compounds involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[2][7]

JNK Inhibition

Thiophene-3-carboxamide derivatives have also been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[8] The discovery of small molecule JNK inhibitors that target the JIP/substrate docking site, rather than the highly conserved ATP binding site, represents a promising strategy for developing selective therapies.[8]

Antibacterial and Antifungal Activity

The thiophene carboxamide core has also been associated with antimicrobial properties. Certain derivatives have demonstrated both antibacterial and antifungal activities, making them interesting candidates for the development of new anti-infective agents.[3]

Caption: Potential therapeutic applications of the thiophene-3-carboxamide scaffold.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow provides a general framework for assessing its anticancer properties.

Caption: Proposed workflow for evaluating anticancer activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated potential in drug discovery. While specific biological data for this compound is currently lacking, the extensive research on related thiophene carboxamides suggests that it is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation of its known properties and synthesis, and outlines potential avenues for future research, thereby serving as a valuable resource for scientists in both academic and industrial settings.

References

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10817. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylthiophene-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). Granular compositions of magnesium oxide and citric acid and uses thereof - Patent US-8481083-B2. Retrieved from [Link]

-

PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

PubMed. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Retrieved from [Link]

-

An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Retrieved from [Link]

-

CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

-

PubMed. (2004). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. mdpi.com [mdpi.com]

- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C9H13NOS | CID 11389776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-diethylthiophene-3-carboxylamide | 73540-75-7 [chemicalbook.com]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-diethylthiophene-3-carboxamide: Properties, Synthesis, and Therapeutic Potential

Executive Summary

N,N-diethylthiophene-3-carboxamide is a heterocyclic organic compound featuring a central thiophene ring functionalized with a diethylcarboxamide group. While a relatively simple molecule, it belongs to the broader class of thiophene carboxamides, a scaffold that has garnered significant attention in medicinal chemistry and drug development. These structures are recognized as "privileged" fragments due to their ability to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust synthesis protocol, methods for structural elucidation, and a discussion of its relevance as a scaffold in modern therapeutic research, particularly in oncology. The insights presented are tailored for researchers, chemists, and drug development professionals seeking to understand and utilize this compound and its derivatives.

Core Molecular Profile

The fundamental identity and physicochemical properties of a compound are the bedrock of its application in research and development. These parameters govern its reactivity, solubility, and potential for biological interactions.

Chemical Identity

The unambiguous identification of this compound is established by its molecular formula, weight, and standardized chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NOS | [1] |

| Molecular Weight | 183.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 73540-75-7 | [1] |

| InChIKey | DMGZZYONMSPHOF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCN(CC)C(=O)C1=CSC=C1 | [1] |

Physicochemical Properties

Computed physicochemical properties offer predictive insights into the molecule's behavior in various chemical and biological environments, which is critical for applications in drug design.

| Property | Value | Significance |

| XLogP3 | 1.9 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting its interaction profile. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | The carbonyl oxygen and amide nitrogen can accept hydrogen bonds, influencing solubility and target binding. |

| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be crucial for fitting into protein binding pockets. |

Data sourced from PubChem CID 11389776.[1]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the practical application of any chemical compound. The most direct and common approach to synthesizing N,N-disubstituted carboxamides is through the coupling of an activated carboxylic acid derivative with a secondary amine.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is logically approached by forming the amide bond between a thiophene-3-carboxylic acid precursor and diethylamine. To facilitate this reaction, the carboxylic acid must first be activated. A highly effective method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂). This choice is advantageous in a laboratory and industrial setting because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.

Detailed Experimental Protocol: Acyl Chloride Route

This protocol describes a standard, self-validating laboratory procedure for the synthesis of this compound.

Step 1: Activation of Thiophene-3-carboxylic Acid

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add thiophene-3-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) either neat or with a non-protic solvent like dichloromethane (DCM).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently heat the mixture to reflux (approx. 40-50°C if in DCM, or ~76°C if neat) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude thiophene-3-carbonyl chloride is typically a yellow to brown oil and is used immediately in the next step without further purification due to its moisture sensitivity.

Step 2: Amide Bond Formation

-

Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (~1.2 eq) in the same solvent. The excess amine and the base are crucial to neutralize the HCl generated during the reaction.

-

Add the diethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Sources

solubility and stability of N,N-diethylthiophene-3-carboxamide

An In-depth Technical Guide to the Solubility and Stability of N,N-diethylthiophene-3-carboxamide

Abstract

This compound is a molecule of interest within medicinal chemistry and materials science, belonging to the versatile class of thiophene carboxamides. The successful application of this compound in any research or development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each procedural choice. We will explore theoretical solubility considerations, present a robust methodology for its empirical determination, and detail a systematic approach to evaluating its chemical stability through forced degradation studies. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing development programs.

Introduction to this compound

The thiophene ring is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for benzene rings while possessing distinct electronic properties that can modulate biological activity and pharmacokinetic profiles. When functionalized with a carboxamide group, as in this compound, the resulting molecule combines the aromatic character of the thiophene nucleus with the hydrogen bonding capabilities and metabolic stability of a tertiary amide.

Understanding the solubility and stability of this compound is a non-negotiable prerequisite for its effective use. Solubility dictates the achievable concentration in biological assays and the feasibility of formulation development, while stability determines its shelf-life, its degradation pathways, and the identity of potential impurities that may arise during storage or administration. This guide serves as a senior application scientist's perspective on how to systematically approach the characterization of these two cornerstone properties.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These computed properties, sourced from reputable chemical databases, provide the initial clues to the compound's behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₃NOS | PubChem[1] |

| Molecular Weight | 183.27 g/mol | PubChem[1] |

| CAS Number | 73540-75-7 | PubChem[1] |

| Calculated LogP | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| SMILES | CCN(CC)C(=O)C1=CSC=C1 | PubChem[1] |

The calculated LogP value of 1.3 suggests that this compound will exhibit moderate lipophilicity, predicting higher solubility in organic solvents compared to aqueous media. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the thiophene sulfur) will further influence its interaction with various solvent systems.

Solubility Profile: A Methodical Approach

Solubility is not an absolute value but is highly dependent on the solvent system, temperature, and pH. A comprehensive profile requires testing in a range of pharmaceutically and experimentally relevant solvents.

Rationale for Experimental Design

The choice of solvents should be deliberate, spanning a polarity range from aqueous buffers to nonpolar organic solvents. This approach not only defines the limits of solubility but also provides critical data for downstream applications such as purification, formulation, and in vitro assay development. The equilibrium solubility method is the gold standard, as it measures the true thermodynamic solubility limit of the compound.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in various solvents using the shake-flask method.

Objective: To determine the equilibrium concentration of the compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline, Water, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV or LC-MS/MS system for quantification[2][3]

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a period sufficient to reach equilibrium. A 24-hour period is standard, but preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to confirm that equilibrium is reached. Causality: Continuous agitation ensures maximal interaction between the solute and solvent, preventing the formation of static boundary layers that can slow down the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids. Causality: Centrifugation is critical to ensure that the supernatant sampled for analysis is free of any solid particles, which would otherwise lead to an overestimation of solubility.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. A significant dilution factor is often necessary for organic solvents.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC or LC-MS method. Calculate the original concentration in the supernatant based on the dilution factor.

-

Replication: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.

Visualization: Solubility Determination Workflow

Caption: Key potential degradation routes for the title compound.

Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate exposure of a compound to harsh chemical and physical conditions to accelerate its degradation. [4]The goal is to generate degradation products rapidly to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. [5]Industry-accepted practice aims for 5-20% degradation to ensure that primary degradants are formed without overwhelming the sample with secondary and tertiary products. [4][5]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound solution (e.g., 1 mg/mL in Acetonitrile/Water)

-

Acids: 0.1 M and 1 M HCl

-

Bases: 0.1 M and 1 M NaOH

-

Oxidant: 3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled ovens/water baths

-

Photostability chamber (ICH Q1B compliant)

-

Calibrated HPLC-UV/DAD or LC-MS/MS system

Methodology:

-

Acid Hydrolysis:

-

Mix the compound solution with 0.1 M HCl. Store at 60 °C.

-

Sample at intervals (e.g., 2, 8, 24 hours).

-

Neutralize samples with an equivalent amount of NaOH before analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix the compound solution with 0.1 M NaOH. Store at 60 °C.

-

Sample at intervals.

-

Neutralize samples with an equivalent amount of HCl before analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light.

-

Sample at intervals. Causality: Oxidation reactions can be rapid, so more frequent initial sampling may be necessary.

-

-

Thermal Degradation:

-

Store the compound solution (in a neutral solvent) and as a solid powder in an oven at a high temperature (e.g., 80 °C).

-

Sample the solution at intervals. Analyze the solid after a set period (e.g., 7 days).

-

-

Photolytic Degradation:

-

Expose the compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze samples after exposure. Causality: The dark control is essential to differentiate between degradation caused by light versus heat from the light source.

-

-

Analysis:

-

Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Calculate the percentage degradation of the parent peak and the percentage area of any new impurity peaks.

-

Visualization: Forced Degradation Workflow

Caption: Systematic workflow for conducting forced degradation studies.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Temp | Duration | % Degradation of Parent | No. of Degradants | Major Degradant (% Area) |

| Acid Hydrolysis | 1 M HCl, 60°C | 24 h | |||

| Base Hydrolysis | 1 M NaOH, 60°C | 24 h | |||

| Oxidation | 3% H₂O₂, RT | 24 h | |||

| Thermal (Solution) | 80°C | 7 days | |||

| Photolytic (Solid) | ICH Q1B | N/A |

Summary and Recommendations

This guide provides a robust framework for the systematic evaluation of the . Based on its structure, the compound is anticipated to have good solubility in common organic solvents but limited solubility in aqueous media. Its stability is expected to be robust under ambient conditions, with the primary liabilities being hydrolysis under harsh pH and temperature, and potential degradation under oxidative or high-energy light conditions.

For routine handling and storage, it is recommended that this compound be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh, and for aqueous-based assays, the use of a co-solvent like DMSO or ethanol may be necessary. The experimental protocols outlined herein will generate the crucial data needed to support all stages of research and development, from initial screening to formulation and beyond.

References

-

Title: Why do amides require much harsher conditions for hydrolysis than esters? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Hydrolysis of Amides Definition Source: Fiveable URL: [Link]

-

Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]

-

Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]

-

Title: Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) Source: ResearchGate URL: [Link]

-

Title: Amides Explained: Preparation, Hydrolysis and Reduction Source: YouTube URL: [Link]

-

Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: PubMed URL: [Link]

-

Title: Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) Source: Scilit URL: [Link]

-

Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: Digital Commons @ University of the Pacific URL: [Link]

-

Title: The hydrolysis of amides Source: Chemguide URL: [Link]

-

Title: On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: N,N-Dimethylthiophene-3-carboxamide Source: PubChem URL: [Link]

-

Title: Thiophene-3-carboxamide Source: PubChem URL: [Link]

-

Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing Source: ResearchGate URL: [Link]

-

Title: Thiophene-2-carboxamide, N,N-diethyl- - Chemical & Physical Properties Source: Cheméo URL: [Link]

-

Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters Source: IRIS UniGe URL: [Link]

-

Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

-

Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: Semantic Scholar URL: [Link]

-

Title: Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides Source: Northwestern Scholars URL: [Link]

-

Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: ACS Publications URL: [Link]

-

Title: Forced degradation study of thiocolchicoside: Characterization of its degradation products Source: University of Bologna URL: [Link]

-

Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL: [Link]

-

Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PubMed Central URL: [Link]

-

Title: Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Development of LC-MS method for nitrosamine impurities separation and quantification Source: Farmacia URL: [Link]

-

Title: Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- Source: PubChem URL: [Link]

Sources

- 1. This compound | C9H13NOS | CID 11389776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. biomedres.us [biomedres.us]

Foreword: Navigating the Landscape of Thiophene Carboxamides

An In-Depth Technical Guide to the Potential Biological Activity of N,N-diethylthiophene-3-carboxamide

Introduction to this compound: A Profile

This compound is a small molecule characterized by a central thiophene ring, a five-membered aromatic ring containing a sulfur atom, appended with a diethylcarboxamide group at the 3-position.[1] The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[2][3] The diethylamide moiety is a common feature in many centrally active drugs and insect repellents, most notably N,N-diethyl-meta-toluamide (DEET).

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NOS | PubChem CID: 11389776[1] |

| Molecular Weight | 183.27 g/mol | PubChem CID: 11389776[1] |

| IUPAC Name | This compound | PubChem CID: 11389776[1] |

| CAS Number | 73540-75-7 | PubChem CID: 11389776[1] |

Projected Biological Activities Based on the Thiophene Carboxamide Scaffold

The thiophene carboxamide core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[2][3][4] Based on a comprehensive review of the literature, we can logically project several potential areas of biological activity for this compound.

Potential as an Insect Repellent: A DEET Analogue?

The structural similarity of this compound to N,N-diethyl-meta-toluamide (DEET), the gold standard in insect repellents, is striking. Both molecules possess a diethylamide functional group, which is crucial for the repellent activity of DEET. The primary difference lies in the aromatic core, with our compound of interest featuring a thiophene ring instead of the meta-substituted toluene ring in DEET.

Studies have shown that various carboxamides can act as effective mosquito repellents.[5] The mechanism of action for many repellents involves interaction with insect odorant and gustatory receptors, altering their activity and deterring biting behavior.[6] It is plausible that this compound could interact with similar receptors.

Experimental Workflow for Insect Repellent Screening:

Caption: A generalized workflow for the discovery and evaluation of novel insect repellents.

Protocol for Arm-in-Cage Repellency Assay:

-

Subject Recruitment: Recruit human volunteers and obtain informed consent.

-

Mosquito Rearing: Use laboratory-reared, disease-free female Aedes aegypti mosquitoes, starved for 12-24 hours.

-

Compound Application: Apply a standardized dose of this compound in a suitable vehicle (e.g., ethanol) to a defined area on the volunteer's forearm. A control arm is treated with the vehicle alone.

-

Exposure: At timed intervals, expose the treated and control arms to a cage containing a known number of mosquitoes.

-

Data Collection: Record the time to the first confirmed bite on the treated arm. The duration of protection is the time from application to the first bite.

-

Minimum Effective Dosage (MED): Determine the lowest concentration that prevents biting for a specified period.

Potential as an Anticonvulsant Agent

A significant body of research points to the anticonvulsant properties of various thiophene derivatives. For instance, new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown anticonvulsant activity in maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[7] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium and calcium channels.[8]

Experimental Workflow for Anticonvulsant Screening:

Caption: A typical workflow for the preclinical evaluation of potential anticonvulsant compounds.

Protocol for the Maximal Electroshock (MES) Seizure Test:

-

Animal Model: Use adult male mice.

-

Compound Administration: Administer this compound intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.

Potential as an Anticancer Agent

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[2][3][4] For example, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival. One notable target for some thiophene-3-carboxamide derivatives is VEGFR-2, a key regulator of angiogenesis.[9]

Signaling Pathway Implicated in the Anticancer Activity of Thiophene Carboxamides:

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Protocol for In Vitro Cytotoxicity Assay (MTS Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, HT-29 colorectal cancer, MCF-7 breast cancer) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amide coupling reactions. A common and efficient method involves the reaction of 3-thiophenecarbonyl chloride with diethylamine.

General Synthetic Scheme:

Caption: A representative synthetic route for this compound.

Experimental Protocol for Synthesis:

-

Acid Chloride Formation: To a solution of 3-thiophenecarboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-thiophenecarbonyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Amine Addition: Add a solution of diethylamine and a base (e.g., triethylamine) in DCM dropwise to the cooled acid chloride solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the rich pharmacology of the thiophene carboxamide scaffold provides a strong rationale for its investigation as a potential therapeutic agent or repellent. The structural analogy to DEET strongly suggests its potential as an insect repellent. Furthermore, the established anticonvulsant and anticancer activities of related compounds highlight other promising avenues for research.

Future work should focus on the synthesis and systematic biological evaluation of this compound. The protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the specific biological targets and mechanisms of action will be crucial for understanding its full therapeutic potential.

References

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

-

Katritzky, A. R., et al. (2010). Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology, 47(5), 924-938. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. [Link]

-

Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

-

Webb, M. R., & Finlay, G. J. (2007). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Carbohydrate research, 342(3-4), 435–452. [Link]

-

PubChem. (n.d.). N,N-Dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149–157. [Link]

-

Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. PubMed. [Link]

-

Metwally, H. M., et al. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. CoLab. [Link]

-

Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2942. [Link]

-

Park, H. J., et al. (2014). Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. European journal of medicinal chemistry, 86, 684–689. [Link]

-

Bibbs, C. S., et al. (2015). The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae). Journal of insect science (Online), 15(1), 141. [Link]

-

Webb, M. R., & Finlay, G. J. (2007). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Carbohydrate research, 342(3-4), 435–452. [Link]

-

Tawatsin, A., et al. (2006). Insect repellent activity of medicinal plant oils against Aedes aegypti (Linn.), Anopheles minimus (Theobald) and Culex quinquefasciatus Say based on protection time and biting rate. The Southeast Asian journal of tropical medicine and public health, 37(5), 948–957. [Link]

-

Abram, M., et al. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules (Basel, Switzerland), 24(17), 3174. [Link]

-

Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13054. [Link]

-

Kumar, P., et al. (2021). Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. International Journal of Basic & Clinical Pharmacology, 10(2), 174. [Link]

-

González-Castejón, M., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International journal of molecular sciences, 23(19), 11846. [Link]

-

Jakubiec, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(23), 12773. [Link]

Sources

- 1. This compound | C9H13NOS | CID 11389776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]